N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide
Description
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a synthetic acetamide derivative featuring a phthalazinone core substituted with a 4-methylpiperidine moiety and an N-linked 3-isopropylphenyl group.
Properties
Molecular Formula |
C21H13F3N6O2S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28) |
InChI Key |
WCAHOUTYKGYFNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 5-phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Phthalazinone vs. Piperazine/Pyrimidine Cores: Phthalazinone-based compounds (e.g., CAS 684234-55-7) exhibit antimicrobial activity, while pyrimidine-phenoxy analogs (e.g., Example 121 in ) target kinase pathways, suggesting core-dependent selectivity.
- Substituent Impact: Halogenated Phenyl Groups: Chloro/fluorophenyl substituents (e.g., ) enhance antimicrobial potency, likely due to increased lipophilicity and membrane penetration. Piperidine vs. Piperazine: The 4-methylpiperidine in the target compound may improve CNS penetration compared to piperazine derivatives (e.g., Compound 48 in ), which are more polar.
Pharmacological Activity Comparison
Antimicrobial Activity
- Target Compound: While direct data are unavailable, structurally similar phthalazinone-acetamides (e.g., ) inhibit gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 2–8 µg/mL.
- Compound 48 () : Exhibited comparable activity (MIC = 4 µg/mL) against gram-positive strains, suggesting the 3-isopropylphenyl group contributes to this effect.
- Thiazolidinone Derivatives (): Showed superior activity (MIC = 1–2 µg/mL), attributed to the thiazolidinone ring’s electrophilic reactivity.
Kinase Inhibition
- Pyrimidine-Phenoxy Analogs (): Demonstrated IC₅₀ values < 50 nM against EGFR and VEGFR2 kinases due to hydrogen bonding with ATP-binding pockets.
- Target Compound: The phthalazinone core may mimic purine scaffolds, but the absence of a pyrimidine ring could reduce kinase affinity compared to .
Physicochemical and Pharmacokinetic Properties
Metabolic Stability : The 4-methylpiperidine group in the target compound may reduce oxidative metabolism compared to piperazine derivatives .
Biological Activity
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a phthalazine core, an acetamide group, and a piperidine moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 303.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in available sources |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that the compound may inhibit certain enzymes or receptors involved in signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Studies have indicated that compounds similar to this compound exhibit anticancer properties by targeting specific proteins involved in tumor growth and metastasis. For instance, the inhibition of TACC3 (Transforming Acidic Coiled-Coil 3) has been highlighted as a significant mechanism through which these compounds exert their effects .
Anti-inflammatory Effects
The compound’s potential anti-inflammatory properties are linked to its ability to modulate immune responses. By inhibiting pro-inflammatory cytokines, it may reduce inflammation in various models of disease, including arthritis and other inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
-
In vitro Studies :
- Research demonstrated that similar phthalazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology.
-
In vivo Models :
- Animal studies indicated that administration of related compounds resulted in reduced tumor sizes and improved survival rates in models of breast cancer.
-
Mechanistic Insights :
- Investigations into the molecular pathways affected by these compounds revealed alterations in cell cycle regulation and apoptosis, further supporting their anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
